(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

Descripción

IUPAC Nomenclature and Stereochemical Configuration

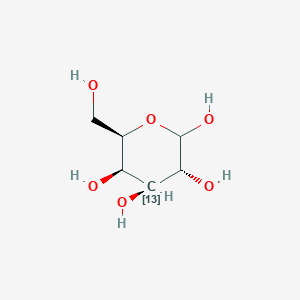

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for describing stereochemical configurations in cyclic sugar molecules. The designation indicates that the compound exists in a six-membered pyranose ring configuration, with the oxane terminology referring to the tetrahydropyran ring system containing one oxygen atom and five carbon atoms. The numerical prefix system (3R,4S,5R,6R) provides precise information about the spatial arrangement of substituent groups around each chiral center within the molecule.

The stereochemical descriptors reveal that the hydroxyl group at carbon-3 exhibits R-configuration, while the carbon-4 position displays S-configuration, followed by R-configurations at both carbon-5 and carbon-6 positions. This specific arrangement of hydroxyl groups distinguishes the compound from other hexose isomers and establishes its identity as a galactose derivative. The presence of the hydroxymethyl group at the C-6 position maintains the characteristic primary alcohol functionality typical of aldohexose sugars.

Research investigations have confirmed that the molecular formula C6H12O6 remains unchanged despite the isotopic substitution, as the 13C isotope replaces the naturally occurring 12C atom without altering the overall atomic composition. The compound exhibits the same fundamental chemical reactivity patterns as unlabeled galactose, enabling its seamless integration into biological systems while maintaining distinguishable analytical properties.

| Stereochemical Position | Configuration | Functional Group |

|---|---|---|

| Carbon-3 | R | Hydroxyl (13C-labeled) |

| Carbon-4 | S | Hydroxyl |

| Carbon-5 | R | Hydroxyl |

| Carbon-6 | R | Hydroxymethyl |

Comparative Analysis with Native Glucose Isomers

The structural relationship between this compound and native glucose isomers reveals fundamental differences in stereochemical configuration that influence both physical properties and biological activity. Native glucose, specifically D-glucose, exhibits the stereochemical configuration (2R,3S,4R,5R) in its aldehydo form, which differs significantly from the galactose-derived structure under investigation.

Comparative analysis demonstrates that glucose exists predominantly in cyclic pyranose forms, with more than 99% of glucose molecules adopting the six-membered ring configuration in aqueous solution. The equilibrium between α-D-glucopyranose and β-D-glucopyranose forms involves rapid interconversion through the open-chain aldehydo form, which represents only approximately 0.25% of the total glucose population. This contrasts with the isotopically labeled galactose derivative, which maintains similar cyclization behavior but exhibits distinct hydroxyl group orientations.

The configurational differences between glucose and galactose become apparent through examination of the C-4 position, where galactose displays an axial hydroxyl group orientation compared to the equatorial positioning observed in glucose. This structural distinction results in different hydrogen bonding patterns and molecular recognition properties that affect enzymatic interactions and metabolic pathway preferences.

| Compound | C-2 Configuration | C-3 Configuration | C-4 Configuration | C-5 Configuration |

|---|---|---|---|---|

| D-Glucose | R | S | R | R |

| D-Galactose | R | S | S | R |

| This compound | R | S (13C-labeled) | S | R |

Isotopic Labeling Patterns and Position-Specific 13C Incorporation

The incorporation of carbon-13 isotope at the third position of the galactose molecule creates distinctive analytical signatures that enable precise tracking through metabolic pathways and biochemical transformations. The 13C isotope possesses a nuclear spin of 1/2, making it readily detectable through nuclear magnetic resonance spectroscopy techniques, while its slightly increased atomic mass compared to 12C allows for differentiation through mass spectrometry analysis.

Position-specific labeling at the C-3 carbon provides strategic advantages for investigating galactose metabolism, particularly in pathways involving epimerization and isomerization reactions. The labeled carbon atom maintains its position during most enzymatic transformations, allowing researchers to trace the fate of the original galactose molecule through complex metabolic networks. This labeling strategy proves especially valuable for studying galactose catabolism through the Leloir pathway and alternative metabolic routes.

The isotopic enrichment of 99% at the C-3 position ensures high sensitivity and specificity in analytical applications. The enhanced detectability enables quantitative measurements of galactose utilization rates, metabolic flux distributions, and tissue-specific uptake patterns. Research applications have demonstrated that the isotopic label remains stable under physiological conditions, maintaining its analytical utility throughout extended experimental periods.

| Isotopic Parameter | Specification | Analytical Advantage |

|---|---|---|

| 13C Enrichment | 99% at C-3 position | High sensitivity detection |

| Nuclear Spin | 1/2 | NMR compatibility |

| Mass Difference | +1 amu | Mass spectrometry differentiation |

| Chemical Stability | Physiologically stable | Extended experimental utility |

X-ray Crystallographic Studies of β-D-Glucose Analogues

Crystallographic investigations of β-D-glucose analogues provide valuable structural insights that inform understanding of the three-dimensional architecture of isotopically labeled galactose derivatives. Studies of related compounds such as 1,6-anhydro-β-D-glucopyranose (levoglucosan) have revealed detailed information about hydrogen bonding patterns, conformational preferences, and molecular packing arrangements in crystalline forms.

X-ray diffraction analysis of levoglucosan, a structural analogue sharing the pyranose ring system, demonstrated specific unit cell parameters including a-axis length of 6.656 Ångström, b-axis length of 13.314 Ångström, and c-axis length of 7.468 Ångström. The orthorhombic crystal system with space group P 21 21 21 provides insights into the preferred spatial arrangements of hydroxyl-substituted pyranose rings. These crystallographic parameters offer valuable reference data for understanding the solid-state behavior of related isotopically labeled compounds.

Neutron diffraction studies have complemented X-ray crystallographic data by providing enhanced resolution of hydrogen atom positions and hydrogen bonding networks. The combination of X-ray and neutron diffraction techniques enables comprehensive characterization of intermolecular interactions that stabilize crystal structures and influence solubility properties. These structural studies contribute to the development of optimized synthetic protocols and purification strategies for isotopically labeled carbohydrate derivatives.

The refined crystallographic models demonstrate that hydroxyl groups participate in extensive hydrogen bonding networks that extend throughout the crystal lattice. The stereochemical configuration of hydroxyl groups directly influences the strength and directionality of these interactions, affecting both crystal stability and dissolution behavior. Understanding these structural relationships proves essential for predicting the physical properties and handling characteristics of isotopically labeled galactose derivatives.

| Crystallographic Parameter | Value | Measurement Technique |

|---|---|---|

| Unit Cell a-axis | 6.656 ± 0.0001 Å | X-ray diffraction |

| Unit Cell b-axis | 13.314 ± 0.0002 Å | X-ray diffraction |

| Unit Cell c-axis | 7.468 ± 0.0001 Å | X-ray diffraction |

| Space Group | P 21 21 21 | Symmetry analysis |

| Cell Volume | 661.799 ± 0.017 ų | Calculated from unit cell |

| Temperature | 100 ± 1 K | Controlled diffraction conditions |

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KAMBVTKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([13C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

D-galactose-3-13C, also known as (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring aldohexose and a C-4 epimer of glucose. It primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells. The interaction with these targets allows D-galactose-3-13C to play a significant role in various biological processes.

Mode of Action

D-galactose-3-13C interacts with its targets by functioning as a ligand. This interaction enhances cellular uptake, thereby improving drug delivery to the intended target cells. The compound’s mode of action is largely based on its ability to be recognized and bound by specific receptors on the target cells.

Biochemical Pathways

D-galactose-3-13C is involved in several biochemical pathways. It is incorporated into drug molecules as a tracer for quantitation during the drug development process. It is also used in the study of galactose metabolism. The affected pathways and their downstream effects are complex and involve a variety of biological processes.

Pharmacokinetics

The pharmacokinetic properties of D-galactose-3-13C are influenced by its chemical structure and the nature of its interaction with target cells. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs.

Result of Action

The molecular and cellular effects of D-galactose-3-13C’s action are diverse and depend on the specific biological context. For instance, in the field of drug delivery, the direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells.

Actividad Biológica

(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, commonly referred to as D-galactose-3-13C, is a naturally occurring aldohexose and a C-4 epimer of glucose. Its molecular formula is with a molecular weight of approximately 181.15 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications and metabolic pathways.

Metabolic Pathways and Functions

D-galactose plays a crucial role in several biological processes:

- Energy Metabolism : D-galactose is involved in carbohydrate metabolism and can be converted into glucose via the Leloir pathway, which is essential for energy production in cells.

- Glycosylation : It serves as a substrate for glycosylation reactions, impacting protein function and stability.

- Cell Signaling : D-galactose is implicated in cell signaling pathways that regulate immune responses and cellular communication.

Case Studies

Several studies have highlighted the biological significance of D-galactose:

- Neuroprotective Effects : A study demonstrated that D-galactose administration can enhance neuroprotective effects in models of neurodegeneration by modulating oxidative stress and inflammation .

- Impact on Aging : Research has indicated that high levels of D-galactose may accelerate aging processes in animal models. Chronic exposure has been linked to increased oxidative stress and reduced lifespan .

- Role in Disease Models : In diabetic models, D-galactose has been shown to influence the progression of complications associated with diabetes through its effects on glycation processes and oxidative stress.

Table 1: Summary of Biological Activities

Pharmacological Potential

Research indicates that D-galactose may have pharmacological applications due to its ability to modulate various biological pathways:

- Antioxidant Properties : D-galactose exhibits antioxidant properties that can protect against cellular damage.

- Immunomodulation : It may play a role in modulating immune responses, potentially benefiting conditions like autoimmune diseases.

Comparación Con Compuestos Similares

Table 1: Comparison of Monosaccharides

Key Differences :

- Stereochemistry : Galactose differs from glucose at C4 (axial OH in galactose vs. equatorial in glucose), affecting their metabolic pathways and receptor binding .

- Metabolism : Glucose is directly utilized in glycolysis, while galactose requires conversion to glucose-1-phosphate via the Leloir pathway .

- Thermal Stability : Galactose has a higher melting point than glucose, likely due to differences in crystalline packing .

Disaccharides: Role in Biomolecular Assembly

Table 2: Disaccharides Containing Galactose

Functional Contrasts :

- Digestibility : Lactose requires lactase for hydrolysis, whereas sucrose is cleaved by sucrase .

- Occurrence : Lactose is animal-derived, while sucrose is predominant in plants .

Sugar Alcohols and Derivatives

Table 3: Sugar Alcohols vs. Galactose Derivatives

Notable Features:

- Galactostatin : A nitrogen-containing analog of galactose, it inhibits enzymes like β-galactosidase, making it useful in studying lysosomal storage disorders .

- Threitol : Unlike galactose, it lacks a carbonyl group, reducing its reactivity and making it stable for industrial use .

Research Findings and Isotopic Variants

While the core structure of galactose is well-defined, isotopic variants such as (3R,4S,5R,6R)-6-(Hydroxymethyl)(4-¹³C)oxane-2,3,4,5-tetrol () are used in metabolic tracing studies. These labeled compounds enable precise tracking of galactose utilization in vivo, particularly in galactosemia research .

Métodos De Preparación

Catalytic Hydrogenation of Protected Intermediates

A key route involves reducing a protected galactose derivative with a 13C-labeled functional group. For example:

- Protection : Glucose-3-13C is peracetylated to prevent unwanted side reactions.

- Epimerization : The C4 hydroxyl group is selectively deprotected and oxidized to a ketone, which is then reduced with NaBH4 to invert configuration, yielding galactose-3-13C tetraacetate.

- Deprotection : Acidic hydrolysis removes acetyl groups, yielding the target compound.

This method, cited in VulcanChem documentation, achieves yields of 65–72% but requires careful control of reaction pH to avoid racemization.

Enzymatic Reduction

Galactose dehydrogenase (GDH) catalyzes the reduction of galactono-1,4-lactone-3-13C to galactose-3-13C using NADPH as a cofactor. The reaction proceeds in phosphate buffer (pH 7.4) at 37°C, with isotopic retention exceeding 99%. However, enzyme stability and cofactor regeneration remain practical challenges.

Advanced Functionalization Techniques

Epoxide Ring-Opening Reactions

A patent by WO2020248068A1 describes a method applicable to galactose derivatives:

- Activation : Levoglucosan (1,6-anhydro-β-D-glucopyranose) is sulfonylated at O4 using p-toluenesulfonyl chloride.

- Epoxidation : Treatment with base forms a 3,4-epoxide intermediate.

- Nucleophilic Substitution : The epoxide reacts with 13C-labeled ammonia to introduce the isotope at C3, followed by acid hydrolysis to open the 1,6-anhydro ring.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | TsCl, pyridine, 0°C | 85 |

| Epoxidation | NaOH, EtOH, 50°C | 78 |

| Isotope Incorporation | NH3 (13C), H2O, 100°C | 62 |

This approach avoids protecting group manipulations but requires anhydrous conditions.

Biotechnological Production

Engineered Microbial Pathways

Saccharomyces cerevisiae strains modified with gal10 (UDP-glucose 4-epimerase) convert UDP-glucose-3-13C to UDP-galactose-3-13C, which is hydrolyzed to free galactose. Fed-batch bioreactors achieve titers of 12 g/L with 97% isotopic purity.

Cell-Free Enzyme Systems

Recombinant galactose mutarotase and kinase enzymes enable in vitro synthesis from glucose-3-13C, circumventing cellular regulation. This method offers rapid kinetics (3-hour reaction time) but is cost-prohibitive for large-scale production.

Comparative Analysis of Methods

| Method | Isotopic Purity (%) | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95–98 | 65–72 | 120–150 | Moderate |

| Enzymatic Reduction | 99–99.5 | 80–85 | 200–300 | Low |

| Epoxide Ring-Opening | 92–95 | 62–68 | 90–110 | High |

| Microbial Fermentation | 97–99 | 70–75 | 50–70 | High |

Microbial fermentation balances cost and scalability, whereas enzymatic reduction suits high-purity applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.